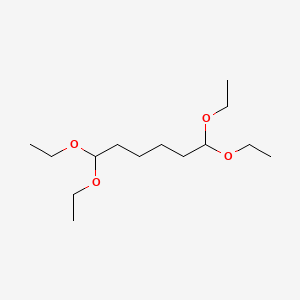
Hexane, 1,1,6,6-tetraethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexane, 1,1,6,6-tetraethoxy- is an organic compound with the molecular formula C14H30O4 It is a derivative of hexane, where four ethoxy groups are attached to the first and sixth carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexane, 1,1,6,6-tetraethoxy- can be synthesized through the hydrolysis and condensation of tetraethoxysilane (TEOS). The process involves the reaction of TEOS with diethoxy (diisocyanato)silane under controlled conditions . The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the desired product is formed.
Industrial Production Methods
Industrial production of hexane, 1,1,6,6-tetraethoxy- involves large-scale hydrolysis and condensation reactions. The process is optimized to achieve high yields and purity of the product. The use of advanced reactors and continuous monitoring of reaction parameters are essential to maintain the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hexane, 1,1,6,6-tetraethoxy- undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form silanols and ethanol.
Condensation: It can undergo condensation reactions to form polysiloxanes.
Oxidation and Reduction: The ethoxy groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts are commonly used.
Condensation: Catalysts such as acids or bases are used to facilitate the reaction.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Polysiloxanes.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Applications De Recherche Scientifique
Hexane, 1,1,6,6-tetraethoxy- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxanes and other silicon-based compounds.
Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of hexane, 1,1,6,6-tetraethoxy- involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The compound can also undergo hydrolysis to release ethanol, which can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Hexane, 1,1,6,6-tetraethoxy- can be compared with other similar compounds such as:
Hexaethoxydisiloxane (HEDS): Similar in structure but with different reactivity and applications.
Tetraethoxysilane (TEOS): A precursor in the synthesis of hexane, 1,1,6,6-tetraethoxy- and used in similar applications.
Conclusion
Hexane, 1,1,6,6-tetraethoxy- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable compound for research and development in multiple fields.
Propriétés
Numéro CAS |
3975-12-0 |
|---|---|
Formule moléculaire |
C14H30O4 |
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
1,1,6,6-tetraethoxyhexane |
InChI |
InChI=1S/C14H30O4/c1-5-15-13(16-6-2)11-9-10-12-14(17-7-3)18-8-4/h13-14H,5-12H2,1-4H3 |
Clé InChI |
OTAIXAVNCGHMKV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCCCC(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



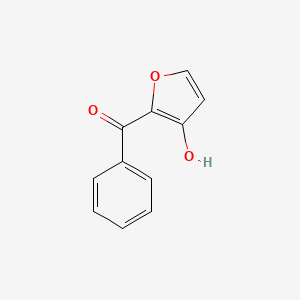
![Ethoxy[2-(methylamino)ethyl]oxophosphanium](/img/structure/B14148678.png)
![3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14148681.png)
![3-Phenylbenzo[f]quinoline](/img/structure/B14148689.png)
![2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B14148692.png)
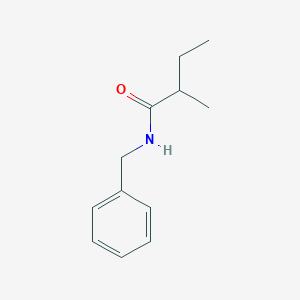
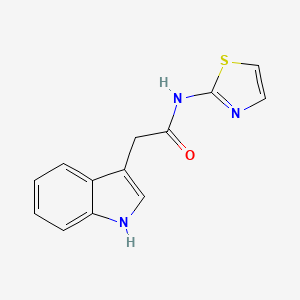
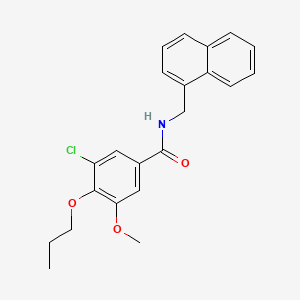
![2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14148717.png)
![N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide](/img/structure/B14148718.png)
![(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane]](/img/structure/B14148722.png)
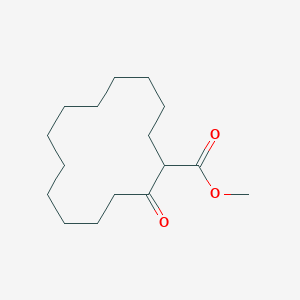
![N-[3-(1H-imidazol-1-yl)propyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14148735.png)
